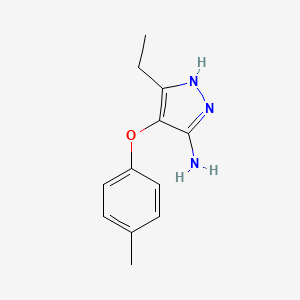![molecular formula C20H24FNO B14279340 (E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine CAS No. 120103-14-2](/img/structure/B14279340.png)
(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a fluorophenyl group and a heptyloxyphenyl group connected through a methanimine linkage. The compound’s structure imparts unique chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine typically involves the condensation reaction between 4-fluoroaniline and 4-(heptyloxy)benzaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. A common method involves the use of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The final product is typically purified through recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, influencing their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-Fluorophenyl)-1-[4-(methoxy)phenyl]methanimine
- (E)-N-(4-Fluorophenyl)-1-[4-(ethoxy)phenyl]methanimine
- (E)-N-(4-Fluorophenyl)-1-[4-(butoxy)phenyl]methanimine
Uniqueness
(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine is unique due to the presence of the heptyloxy group, which imparts distinct hydrophobic properties and influences its solubility and interaction with biological membranes. This uniqueness can be leveraged in designing compounds with specific pharmacokinetic and pharmacodynamic profiles.
Properties
CAS No. |
120103-14-2 |
|---|---|
Molecular Formula |
C20H24FNO |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-(4-heptoxyphenyl)methanimine |
InChI |
InChI=1S/C20H24FNO/c1-2-3-4-5-6-15-23-20-13-7-17(8-14-20)16-22-19-11-9-18(21)10-12-19/h7-14,16H,2-6,15H2,1H3 |
InChI Key |
MNIGJGZCKHQKGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Dimethyl(phenyl)silyl]hexan-1-OL](/img/structure/B14279264.png)
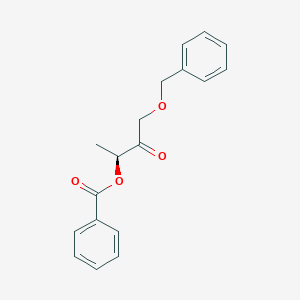

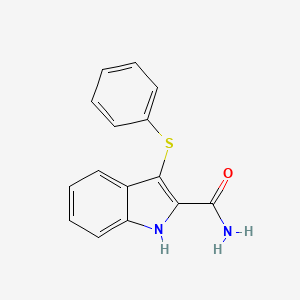
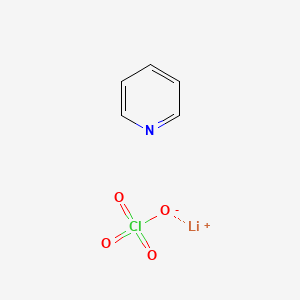


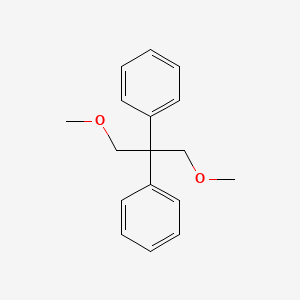
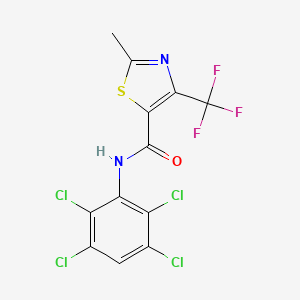
![1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14279314.png)
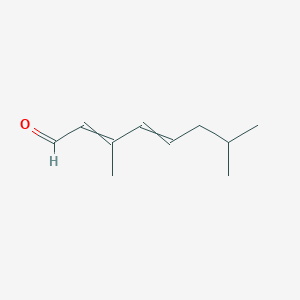
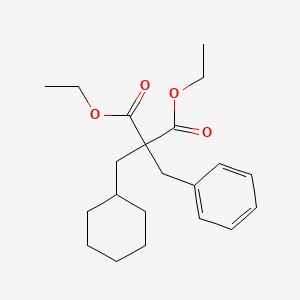
![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)
